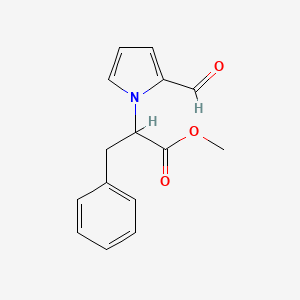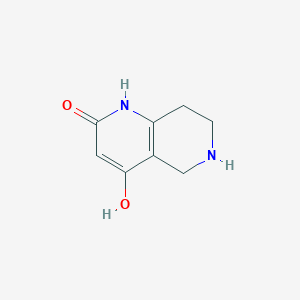
1-((Cyclohexylamino)methyl)cyclobutanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Cyclohexylamino)methyl]cyclobutane-1-carboxylic acid is a compound with a unique structure that combines a cyclobutane ring with a cyclohexylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(cyclohexylamino)methyl]cyclobutane-1-carboxylic acid typically involves the reaction of cyclobutanecarboxylic acid with cyclohexylamine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems and continuous flow reactors to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1-[(Cyclohexylamino)methyl]cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
1-[(Cyclohexylamino)methyl]cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(cyclohexylamino)methyl]cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The cyclohexylamino group plays a crucial role in its binding affinity and specificity, while the cyclobutane ring provides structural rigidity.
Comparison with Similar Compounds
1-Amino-1-cyclobutanecarboxylic acid: Similar structure but lacks the cyclohexylamino group.
Cyclohexylamine: Contains the cyclohexylamino group but lacks the cyclobutane ring.
Cyclobutanecarboxylic acid: Contains the cyclobutane ring but lacks the cyclohexylamino group.
Uniqueness: 1-[(Cyclohexylamino)methyl]cyclobutane-1-carboxylic acid is unique due to the combination of the cyclobutane ring and the cyclohexylamino group. This dual functionality imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H21NO2 |
|---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
1-[(cyclohexylamino)methyl]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H21NO2/c14-11(15)12(7-4-8-12)9-13-10-5-2-1-3-6-10/h10,13H,1-9H2,(H,14,15) |
InChI Key |
JXEKINXOVSEFJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NCC2(CCC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



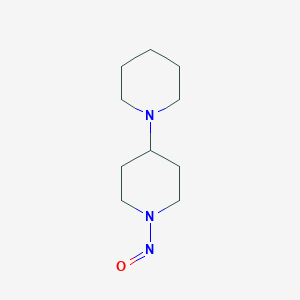

![3,7-Dibromopyrazolo[1,5-a]pyrimidine](/img/structure/B13512420.png)


![5-tert-butoxycarbonyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-4-carboxylic acid](/img/structure/B13512442.png)

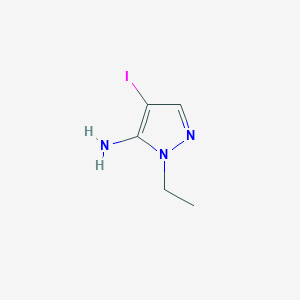

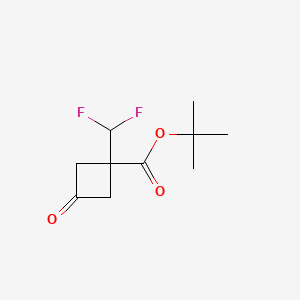
![Pyrrolo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B13512477.png)
